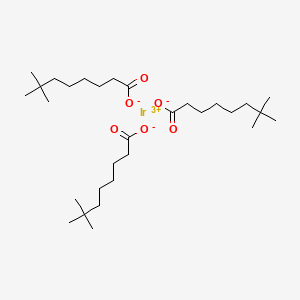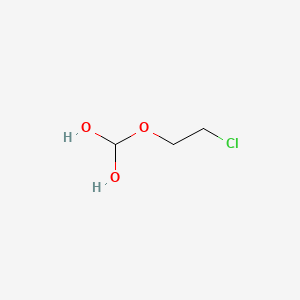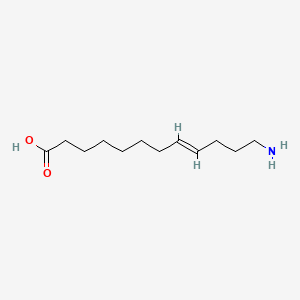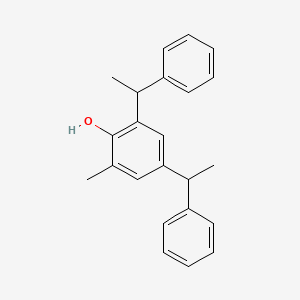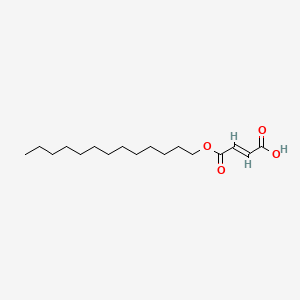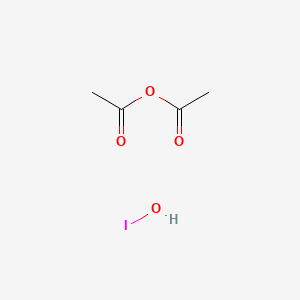
Acetic acid, anhydride with hypoiodous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, anhydride with hypoiodous acid, also known as iodine monoacetate, is a chemical compound with the molecular formula C4H7IO4. This compound is formed by the combination of acetic acid anhydride and hypoiodous acid. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, anhydride with hypoiodous acid typically involves the reaction of acetic acid anhydride with hypoiodous acid under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the decomposition of the reactants and products. The reaction can be represented as follows:
[ \text{(CH}_3\text{CO)}_2\text{O} + \text{HIO} \rightarrow \text{C}_4\text{H}_7\text{IO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high purity and yield. The process typically includes the careful handling of reactants, precise control of reaction conditions, and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, anhydride with hypoiodous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing products.
Reduction: It can be reduced to form simpler iodine compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Iodine oxides, acetic acid derivatives.
Reduction: Iodine, acetic acid.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, anhydride with hypoiodous acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of iodine-containing compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, anhydride with hypoiodous acid involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic reactions, leading to the formation of new bonds and the modification of existing molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetic anhydride: Similar in structure but lacks the iodine atom.
Hypoiodous acid: Contains iodine but does not have the acetic anhydride component.
Iodine monoacetate: Another name for the same compound.
Uniqueness
Acetic acid, anhydride with hypoiodous acid is unique due to the presence of both acetic anhydride and hypoiodous acid moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6540-76-7 |
|---|---|
Fórmula molecular |
C4H7IO4 |
Peso molecular |
246.00 g/mol |
Nombre IUPAC |
acetyl acetate;hypoiodous acid |
InChI |
InChI=1S/C4H6O3.HIO/c1-3(5)7-4(2)6;1-2/h1-2H3;2H |
Clave InChI |
RQLAAVAWCZYWAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=O)C.OI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


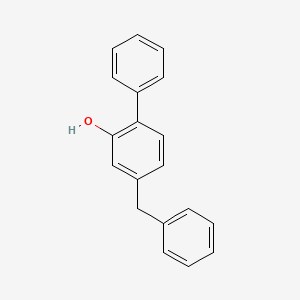
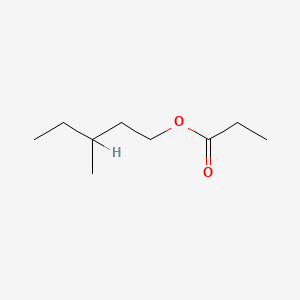
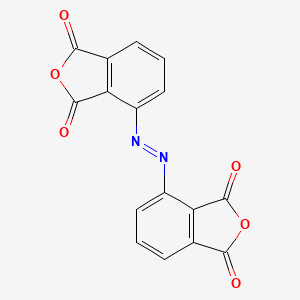

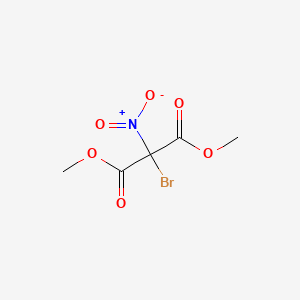

![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
